Heliogen blue sbl

Vue d'ensemble

Description

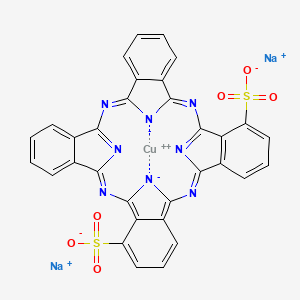

Heliogen blue sbl is a useful research compound. Its molecular formula is C32H14CuN8Na2O6S2 and its molecular weight is 780.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Study of Crab Axons

Heliogen Blue SBL has been utilized in studies involving the ultrastructural organization of crab axons and their distribution during physiological excitation (Komissarchik & Levin, 1968).

Solar Feature Variability Research

In the field of heliophysics, this compound has applications in studying solar feature variability and its relationship with Earth's magnetosphere, solar wind speed, and the interplanetary magnetic field (Shaun et al., 2012).

Optical Data Storage and Displays

The this compound laser diode may have significant applications in optical data storage and computer displays (Fasol, 1996).

Study of Human Erythrocytes

Research indicates that this compound dye reveals the same ultrastructure in unsealed and resealed human erythrocytes, contributing to cell biology (Brudnaia et al., 1984).

Surface Global Irradiance Measurement

The HELIOSAT surface global irradiance retrieval scheme, which employs this compound, can significantly reduce biases in satellite and ground measurements in regions like the Alpine area (Dürr & Zelenka, 2009).

Erythrocyte Membrane Studies

this compound, as a vital dye, does not penetrate cells but is sorbed by their membranes, revealing insights into molecular and polymolecular sorption characteristics (Kirpichnikova et al., 1981).

Membrane Conformational Changes

The sorption of Heliogen Blue into human red cells can alter the outer membrane surface and increase binding sites due to conformational changes in the membrane (Kirpichnikova & Shuvalova, 1988).

Helium Ion Microscopy in Lepidoptera Studies

Helium ion microscopy, associated with the analysis of this compound, is used to study the micro and nanostructures responsible for structural color in the wings of Lepidoptera species (Boden et al., 2012).

Dental Composite Resin Polymerization

Blue diodes, like those in this compound, show a higher degree of conversion and temperature rise during polymerization of composite resin samples compared to standard halogen curing units (Knežević et al., 2001).

Peripheral Protein Composition in Erythrocyte Membranes

The incubation of human red blood cells in sodium hydrate solution with this compound leads to changes in its visible spectrum, indicating alterations in peripheral protein composition (Shuvalova & Kirpichnikova, 1988).

Heliospheric Integrated Observatory (HELIO) Studies

HELIO creates an integrated e-Infrastructure for the study of the Sun-Solar System connection, with this compound contributing to the observatory's capabilities (Bentley et al., 2010).

Development of Next-Generation Displays

Blue phase III of cholesteric liquid crystals, similar to the emission properties of this compound, can be used to develop next-generation displays that compete with organic light-emitting diodes (Gandhi & Chien, 2017).

Applications in Photonic and Optoelectronic Fields

Sb3+-doped Cs2NaInCl6 double perovskites, emitting blue light akin to this compound, have potential applications in scarce blue photonic and optoelectronic fields (Zeng et al., 2020).

Use in High-Sensitivity Immunoassay

Prussian blue, a compound related to Heliogen Blue, can be used as a highly sensitive and background-free resonant Raman reporter, making it useful for high-sensitivity immunoassay and cancer cell imaging (Yin et al., 2017).

Propriétés

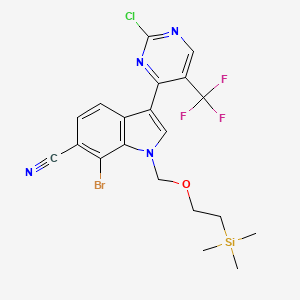

IUPAC Name |

copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,17-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)21-13-5-11-19-23(21)31-37-27-17-9-3-1-7-15(17)25(34-27)33-26-16-8-2-4-10-18(16)28(35-26)38-32-24-20(30(40-32)36-29(19)39-31)12-6-14-22(24)48(44,45)46;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBXPLYSDKSFEQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=CC=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C=CC=C6S(=O)(=O)[O-])C9=CC=CC=C94.[Na+].[Na+].[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H14CuN8Na2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

780.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330-38-7 | |

| Record name | CI 74180 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

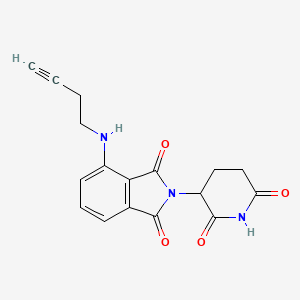

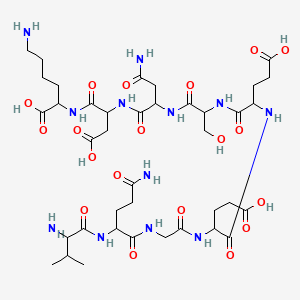

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate](/img/structure/B8192822.png)

![5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B8192879.png)